molecular formula C6H10N2O B2593423 methyl N-cyano-2-methylpropanimidate CAS No. 59758-81-5

methyl N-cyano-2-methylpropanimidate

Cat. No.: B2593423
CAS No.: 59758-81-5
M. Wt: 126.159
InChI Key: XLPTWBWIVATEPN-SOFGYWHQSA-N
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Description

Methyl N-cyano-2-methylpropanimidate is an organic compound with the molecular formula C6H10N2O. It is a derivative of cyanamide and is characterized by the presence of a nitrile group and an imidate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-cyano-2-methylpropanimidate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with substituted amines under solvent-free conditions at room temperature . Another method includes the treatment of substituted amines with alkyl cyanoacetates, followed by stirring at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyano-2-methylpropanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl N-cyano-2-methylpropanimidate involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of various biologically active compounds. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-cyano-2-methylpropanimidate
  • Propyl N-cyano-2-methylpropanimidate
  • Butyl N-cyano-2-methylpropanimidate

Uniqueness

Methyl N-cyano-2-methylpropanimidate is unique due to its specific molecular structure, which allows for a wide range of chemical reactions. Its versatility in synthetic applications and potential for developing biologically active molecules set it apart from similar compounds.

Properties

IUPAC Name

methyl N-cyano-2-methylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)6(9-3)8-4-7/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPTWBWIVATEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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